3-(2-Morpholin-4-ylethoxy)aniline

Description

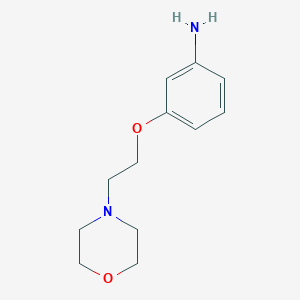

Structure

3D Structure

Properties

IUPAC Name |

3-(2-morpholin-4-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOWCFUJSYGZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424560 | |

| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-72-2 | |

| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Morpholin-4-ylethoxy)aniline molecular weight and formula

An In-depth Technical Guide to 3-(2-Morpholin-4-ylethoxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary drug discovery. The document details its fundamental molecular and physicochemical properties. A robust, two-step synthesis protocol is presented, beginning with the etherification of 3-nitrophenol followed by the catalytic reduction of the nitro group. The rationale behind this synthetic strategy is discussed, emphasizing reaction control and yield optimization. Furthermore, this guide explores the compound's primary application as a versatile building block in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Safety protocols and handling procedures are also outlined. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this valuable scaffold.

Introduction: A Scaffold of Pharmaceutical Significance

In the landscape of medicinal chemistry, certain molecular motifs consistently emerge in successful therapeutic agents due to their favorable influence on pharmacokinetic and pharmacodynamic properties. This compound is a prime example of a molecule that combines two such privileged structures: the aniline ring and the morpholine heterocycle.

-

The Aniline Moiety: As a substituted benzenamine, the aniline core provides a versatile platform for further chemical modification. The amino group is a key synthetic handle, readily participating in amide bond formation, reductive amination, and diazotization reactions, allowing for its elaboration into more complex molecular architectures. It often serves as a crucial hydrogen bond donor or acceptor, enabling potent interactions with biological targets.[1]

-

The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and fine-tune physicochemical properties.[2] Its tertiary amine provides a basic center, which can be critical for salt formation and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor. This heterocycle is a component of numerous approved drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.

The combination of these two groups via a flexible ethoxy linker makes this compound a compound of significant interest, particularly as an intermediate for creating libraries of potential kinase inhibitors.[3][4] This guide will detail the practical synthesis and utility of this important molecule.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [5] |

| Molecular Weight | 222.29 g/mol | |

| CAS Number | 112677-72-2 | [2][5] |

| Appearance | Yellow to Brown Solid | |

| Purity (Typical) | >95% | [6] |

| Storage Temperature | 2-8 °C | |

| Synonyms | 3-(2-Morpholin-4-yl-ethoxy)-phenylamine, 3-[2-(4-morpholinyl)ethoxy]aniline | [2] |

| InChI Key | KFOWCFUJSYGZMB-UHFFFAOYSA-N |

Synthesis Methodology

The synthesis of this compound is most logically and efficiently achieved through a two-step process. This strategy involves the initial formation of the ether linkage using a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.

Rationale for the Synthetic Route

The choice to begin with 3-nitrophenol instead of 3-aminophenol is a critical aspect of this synthetic design. The primary amine of 3-aminophenol is nucleophilic and would compete with the hydroxyl group in the etherification step, leading to undesired N-alkylation side products. By using 3-nitrophenol, the nitro group acts as a stable, non-nucleophilic precursor to the amine, ensuring that the alkylation occurs exclusively at the phenolic oxygen. The subsequent reduction of the nitro group is a high-yielding and clean transformation, making this a robust and reliable synthetic pathway.

Synthesis Workflow Diagram

The overall two-step synthesis is depicted in the following workflow diagram.

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-(3-Nitrophenoxy)ethyl)morpholine

This step employs a standard Williamson ether synthesis reaction.

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF) as the solvent.

-

Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) to the stirring mixture. The use of the hydrochloride salt is common; the base (K₂CO₃) will neutralize it in situ.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure nitro-intermediate.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group.

-

Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1, 4-(2-(3-nitrophenoxy)ethyl)morpholine, in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This can also be checked by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified if necessary.

Application in Drug Discovery: A Kinase Inhibitor Building Block

The primary value of this compound in drug development lies in its utility as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

The aniline nitrogen of the molecule provides a convenient attachment point to connect to a core heterocyclic scaffold (such as a quinazoline, pyrrolopyrimidine, or indolin-2-one) that binds within the ATP-binding pocket of a target kinase.[1][4] The morpholinoethoxy "tail" then projects out of this pocket, where it can form favorable interactions with the solvent or the surface of the enzyme, often significantly improving the compound's solubility, cell permeability, and overall drug-like properties.

Caption: Role of the title compound as a key intermediate in kinase inhibitor synthesis.

This modular approach is a cornerstone of modern medicinal chemistry. For example, numerous inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor (VEGFR) feature similar morpholine-containing side chains.[3][4] By synthesizing a library of heterocyclic cores and coupling them with this compound, researchers can rapidly generate a diverse set of novel molecules for screening against a panel of kinases to identify new therapeutic leads.

Safety and Handling

As a substituted aniline, this compound requires careful handling in a laboratory setting. Aniline and its derivatives can be toxic and may be absorbed through the skin.[2]

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, and its structure provides a powerful combination of a versatile synthetic handle (the aniline) and a valuable pharmacokinetic modulator (the morpholinoethoxy group). For research teams focused on the development of novel kinase inhibitors and other targeted therapies, this compound represents a critical intermediate for generating new chemical entities with enhanced drug-like properties.

References

-

National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.

- Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.

- Google Patents. (n.d.). US4739051A - Preparation of morpholine.

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Trivedi, P. B., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry. Retrieved from [Link]

- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

-

Lee, H. Y., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLOS ONE. Retrieved from [Link]

-

European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved from [Link]

Sources

- 1. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 112677-72-2: this compound [cymitquimica.com]

- 3. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. 112677-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

From Indigo Dreams to Industrial Reality: A Technical History of Aniline and Its Derivatives

Abstract

This in-depth technical guide charts the remarkable journey of aniline and its derivatives, from their serendipitous discovery in the early 19th century to their foundational role in the modern chemical industry. We will dissect the pivotal moments of discovery, explore the innovative synthetic methodologies that unlocked their potential, and trace their evolution from vibrant dyes to life-saving pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific underpinnings and historical context of this crucial class of organic compounds.

The Dawn of an Era: The Multifaceted Discovery of Aniline

The story of aniline is not one of a single, definitive discovery, but rather a convergence of independent observations by several pioneering chemists. This period was characterized by the destructive distillation of natural products, a brute-force yet effective method for isolating novel organic compounds.

In 1826, the German chemist Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1][2] A few years later, in 1834, Friedlieb Ferdinand Runge , a German analytical chemist, isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime.[1][2][3][4] He named this substance kyanol (from the Greek word for blue, kyanos).[1][2][3] Runge's work was significant as it was the first to identify a coal tar derivative that could produce a vibrant color, hinting at the vast potential lying dormant in this industrial waste product.[3][5]

The third independent discovery came in 1840 when Carl Julius Fritzsche , a Russian chemist, treated indigo with caustic potash and obtained an oily substance he named aniline, derived from the Sanskrit word for the indigo plant, 'anil'.[1][2] It was the brilliant German chemist August Wilhelm von Hofmann who, in 1843, meticulously demonstrated that Crystallin, kyanol, and aniline were, in fact, the very same compound.[2][3][6] This unification was a critical step in establishing the chemical identity of what we now know as aniline.

The timeline of these early discoveries is summarized below:

| Year | Scientist | Source Material | Name Given to Aniline |

| 1826 | Otto Unverdorben | Indigo | Crystallin |

| 1834 | Friedlieb Ferdinand Runge | Coal Tar | Kyanol |

| 1840 | Carl Julius Fritzsche | Indigo | Aniline |

| 1842 | Nikolay Nikolaevich Zinin | Nitrobenzene | Benzidam |

| 1843 | August Wilhelm von Hofmann | - | Unified as Aniline |

A Serendipitous Splash of Purple: William Henry Perkin and the Birth of the Synthetic Dye Industry

The transition of aniline from a laboratory curiosity to an industrial powerhouse was the result of a fortuitous accident in the laboratory of a teenage chemist. In 1856, the 18-year-old William Henry Perkin , a student of Hofmann at the Royal College of Chemistry in London, was attempting to synthesize the anti-malarial drug quinine.[8][9] His ambitious project, undertaken in his home laboratory, involved the oxidation of aniline. Instead of the colorless quinine, Perkin's experiment yielded a black, sticky precipitate.

Driven by scientific curiosity, Perkin investigated this seemingly failed reaction. Upon cleaning the flask with alcohol, he observed a brilliant purple solution. He had inadvertently created the world's first synthetic dye.[10] Realizing the commercial potential of his discovery, Perkin patented his process on August 26, 1856, and named the dye mauveine , from the French word for the mallow flower.[10][11][12]

Experimental Workflow: Perkin's Synthesis of Mauveine

Perkin's original synthesis, while groundbreaking, was inefficient by modern standards. The crude aniline available at the time, derived from coal tar, was a mixture of aniline, toluidine, and other impurities. This impurity was, serendipitously, crucial for the formation of mauveine.

Caption: A simplified workflow of Perkin's synthesis of mauveine.

Perkin's entrepreneurial spirit was as remarkable as his scientific acumen. He established a factory to produce mauveine on an industrial scale, overcoming significant challenges in sourcing and purifying the necessary reagents.[11] The success of "Perkin's Purple" ignited a chemical revolution, leading to the rapid development of a wide array of synthetic dyes derived from aniline and other coal tar components.[8] This not only transformed the textile industry but also laid the groundwork for the modern chemical and pharmaceutical industries.[10]

The Aniline Rainbow: Expansion of the Synthetic Dye Palette

Perkin's discovery opened the floodgates for chemists across Europe to explore the dye-producing potential of aniline. Hofmann himself, who had initially been critical of Perkin's departure from pure research, went on to make significant contributions to the field.[8] In 1858, he synthesized rosaniline , a vibrant magenta dye.[13] He further demonstrated that introducing different alkyl groups into the rosaniline molecule could produce a range of purple and violet hues, which became known as "Hofmann's violets".[13]

The burgeoning synthetic dye industry, initially centered in Britain, soon found its most fertile ground in Germany, where companies like BASF (Badische Anilin- und Sodafabrik) were founded, capitalizing on the vast potential of aniline chemistry.[3]

Beyond Color: The Emergence of Aniline Derivatives in Medicine

The impact of aniline derivatives extended far beyond the realm of fashion and textiles. The selective staining of bacteria with aniline dyes for microscopic observation gave the German physician and scientist Paul Ehrlich a groundbreaking idea. He reasoned that if a dye could selectively bind to a microorganism, it might be possible to attach a toxic substance to the dye to selectively kill the pathogen. This "magic bullet" concept led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[3]

The Sulfa Drug Revolution

The quest for new antibacterial agents based on aniline dyes continued. In the 1930s, at the Bayer laboratories in Germany, chemists Josef Klarer and Fritz Mietzsch synthesized an aniline derivative called sulfamidochrysoidine.[3] The subsequent research by Gerhard Domagk demonstrated its remarkable antibacterial activity in mice.[3] This compound, marketed as Prontosil , became the first commercially available antibiotic.

Later research at the Pasteur Institute in Paris revealed that Prontosil was a prodrug, breaking down in the body to release the active antibacterial agent, sulfanilamide .[3] This discovery opened the door to the synthesis of a vast number of "sulfa drugs," which were instrumental in treating bacterial infections before the widespread availability of penicillin.

From Aniline to Pain Relief: The Story of Acetanilide

The medicinal applications of aniline derivatives also extended to analgesics and antipyretics. In 1886, acetanilide was introduced as a fever-reducing and pain-relieving medication.[14] However, its use was later curtailed due to its toxicity.

It was discovered in 1948 that acetanilide is metabolized in the body to paracetamol (acetaminophen), and that this metabolite is responsible for its analgesic and antipyretic effects, but with significantly lower toxicity.[14] This led to the gradual replacement of acetanilide with paracetamol, which remains one of the most widely used over-the-counter pain relievers today.

The synthesis of acetanilide from aniline is a classic example of N-acetylation and is a common laboratory experiment.

Principle: Aniline is acetylated using acetic anhydride. Since aniline is not readily soluble in water, it is first dissolved in hydrochloric acid to form anilinium chloride.

Step-by-Step Methodology:

-

Dissolution of Aniline: In a flask, dissolve a measured amount of aniline in dilute hydrochloric acid.[15][16]

-

Addition of Acetylating Agent: To the aniline hydrochloride solution, add acetic anhydride.[15]

-

Buffering: Add a solution of sodium acetate. This acts as a buffer to neutralize the newly formed acetic acid, driving the reaction to completion.

-

Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of acetanilide.

-

Isolation and Purification: Collect the crude acetanilide crystals by filtration and purify them by recrystallization from hot water.

Caption: The synthetic pathway for the preparation of acetanilide from aniline.

Conclusion: The Enduring Legacy of Aniline

The discovery and development of aniline and its derivatives represent a paradigm shift in the history of chemistry. From the initial, fragmented discoveries of the 19th century to the global industries they underpin today, the journey of these compounds is a testament to the power of scientific inquiry and the unexpected fruits of serendipity. The vibrant colors that first brought aniline to prominence have been complemented by a vast spectrum of applications, from life-saving drugs to high-performance polymers. The story of aniline is a compelling narrative of how a single molecule, once hidden in the byproducts of industrial processes, can reshape the world.

References

-

Johnston, W. T. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry, 83(2), 83-87. [Link]

-

Science Museum. (2017, August 25). William Henry Perkin and the world's first synthetic dye. [Link]

-

Schwarcz, J. (2024, August 2). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. McGill University Office for Science and Society. [Link]

-

TRC Leiden. (2017, May 10). Aniline. [Link]

-

Science Museum. (2019, April 9). The colourful chemistry of artificial dyes. [Link]

-

The Dreamstress. (2013, September 19). Terminology: What are aniline dyes? (or, the history of mauve and mauveine). [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

-

Britannica. (2025, December 5). Aniline. [Link]

-

PubMed. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry. [Link]

-

Wikipedia. (n.d.). August Wilhelm von Hofmann. [Link]

-

Wikipedia. (n.d.). Friedlieb Ferdinand Runge. [Link]

-

ResearchGate. (2020, March 3). the Eminent Russian Chemist-Organic, Discoverer of the Method of Receiving Aniline by Nitrobenzene Reduction [Nikolai Nikolaevich Zinin (1812-1880)]. [Link]

-

University of Basrah. (n.d.). Synthesis of Acetanilide. [Link] (Note: A direct deep link was not available, the reference points to the university's general domain where such materials might be hosted).

-

Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look. [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. [Link]

-

Slideshare. (n.d.). Acetanilide synthesis. [Link]

-

ResearchGate. (2022, August 10). Sir William Henry Perkin: The man and his 'Mauve'. [Link]

-

RankRed. (2019, June 25). Friedlieb Ferdinand Runge: A Revolutionary Chemist Who Identified Caffeine. [Link]

Sources

- 1. Aniline [trc-leiden.nl]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 4. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 5. rankred.com [rankred.com]

- 6. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mediastorehouse.com [mediastorehouse.com]

- 8. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 11. Terminology: What are aniline dyes? (or, the history of mauve and mauveine) - The Dreamstress [thedreamstress.com]

- 12. A forgotten anniversary? | Feature | RSC Education [edu.rsc.org]

- 13. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Acetanilide synthesis | PPTX [slideshare.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(2-Morpholin-4-ylethoxy)aniline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Morpholin-4-ylethoxy)aniline is a synthetic organic compound whose biological activity and mechanism of action remain largely uncharacterized. Its structure, featuring a terminal aniline ring connected via a flexible ethoxy linker to a morpholine moiety, presents a compelling scaffold for interaction with various biological targets. The aniline group offers hydrogen bonding capabilities and aromatic interactions, while the morpholine ring, a well-recognized "privileged structure" in medicinal chemistry, is known to improve pharmacokinetic properties and can be crucial for target engagement.[1] This guide puts forth two primary, structurally-informed hypotheses regarding its mechanism of action and provides a comprehensive, in-depth framework of experimental protocols and workflows designed to rigorously test these hypotheses. This document is intended to serve as a strategic manual for research teams embarking on the characterization of this and structurally related novel chemical entities.

Introduction and Structural Rationale

The quest to identify and characterize novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. This compound (Figure 1) emerges as a molecule of interest due to its composite structure, which brings together two pharmacologically significant motifs.

-

The Aniline Moiety: Aniline and its derivatives are foundational components in a wide array of pharmaceuticals, contributing to analgesic, antimicrobial, and anticancer activities.[2][3] Their ability to act as hydrogen bond donors and participate in π-stacking interactions makes them versatile pharmacophores.

-

The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance solubility, metabolic stability, and target affinity.[4] It is a key feature in numerous approved drugs, including kinase inhibitors and central nervous system agents.[5]

The combination of these groups in this compound suggests the potential for a nuanced interaction with biological systems. The lack of existing data necessitates a hypothesis-driven approach to uncover its functional role.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Mechanistic Hypotheses

Based on a thorough analysis of the compound's pharmacophores and the known biological activities of structurally related molecules, we propose two primary hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a hallmark of numerous potent kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family.[6][7] The oxygen atom of the morpholine ring can act as a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[9] We hypothesize that this compound functions as an ATP-competitive inhibitor of one or more kinases within this critical signaling cascade.

Hypothesis 2: Modulation of a G-Protein Coupled Receptor (GPCR)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[10] Both aniline and morpholine motifs are found in various GPCR ligands.[4][11] The structural flexibility and presence of both hydrogen bond donor (aniline amine) and acceptor (morpholine oxygen and nitrogen) sites in this compound make it a plausible candidate for binding to the transmembrane helices or extracellular loops of a GPCR, thereby acting as an agonist, antagonist, or allosteric modulator.[12][13]

Experimental Workflows for Hypothesis Validation

A tiered, systematic approach is essential to efficiently and rigorously investigate these hypotheses. The following experimental workflows are designed to first broadly screen for activity and then to progressively hone in on the specific molecular target and mechanism.

Workflow for Hypothesis 1: Kinase Inhibition

This workflow aims to determine if this compound exhibits kinase inhibitory activity, with a focus on the PI3K/Akt/mTOR pathway.

Diagram 1: Experimental Workflow for Kinase Inhibition Hypothesis

Caption: Tiered workflow to investigate kinase inhibitor activity.

Workflow for Hypothesis 2: GPCR Modulation

This workflow is designed to ascertain if the compound interacts with GPCRs and to identify the specific receptor and signaling pathway involved.

Diagram 2: Experimental Workflow for GPCR Modulation Hypothesis

Caption: Tiered workflow to investigate GPCR modulator activity.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments outlined in the workflows.

Tier 1 (Kinase): Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines known to be dependent on the PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3, A549).

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Replace the medium in the cell plates with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.

-

Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of viability against the log of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Tier 2 (Kinase): Western Blot for Pathway Activity

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the compound.

Protocol:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around its GI50 for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Tier 3 (Kinase): In Vitro Kinome Scan

Objective: To broadly screen this compound against a large panel of recombinant kinases to identify potential direct targets.

Protocol: This is typically performed as a service by specialized contract research organizations (e.g., Eurofins DiscoverX, Promega).

-

Compound Submission: Provide the compound at a specified concentration (e.g., 10 µM).

-

Assay Principle: The service will utilize an active site-directed competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay across a panel of hundreds of kinases.

-

Data Output: The results are typically provided as a percentage of inhibition or percentage of control. Hits are identified as kinases that are significantly inhibited by the compound.

| Parameter | Description | Example Service Provider |

| Assay Type | Active site-directed competition binding | Eurofins DiscoverX (KINOMEscan™) |

| Number of Kinases | >450 | Eurofins DiscoverX |

| Compound Conc. | 1-10 µM | Varies by provider |

| Primary Output | % Inhibition or % of Control | Varies by provider |

Tier 1 (GPCR): cAMP and Calcium Flux Assays

Objective: To screen for global effects on GPCR signaling by measuring changes in the second messengers cAMP and intracellular calcium.

Protocol (cAMP Assay):

-

Cell Line: Use a cell line endogenously expressing a panel of GPCRs or a commercially available reporter cell line (e.g., HEK293).

-

Compound Treatment: Treat cells with this compound in the presence of a phosphodiesterase inhibitor like IBMX for 30 minutes. Include a known GPCR agonist (e.g., isoproterenol for β-adrenergic receptors) as a positive control.

-

Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Protocol (Calcium Flux Assay):

-

Cell Loading: Plate cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour.

-

Signal Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.

-

Compound Addition: Add this compound and continuously monitor the fluorescence signal for several minutes to detect any transient increase in intracellular calcium.

Concluding Remarks and Future Directions

The elucidation of the mechanism of action for a novel compound like this compound is a complex but tractable challenge. The hypothesis-driven workflows detailed in this guide provide a robust and logical progression from broad phenotypic screening to specific target validation. Successful identification of a primary molecular target, be it a kinase or a GPCR, will open avenues for lead optimization, structure-activity relationship (SAR) studies, and the potential development of a novel therapeutic agent. The key to success lies in the rigorous execution of these well-designed experiments and the careful interpretation of the resulting data within the framework of the proposed mechanistic hypotheses.

References

-

Bantscheff, M., & Lemeer, S. (2017). Quantitative chemical proteomics for target discovery. Nature Chemical Biology, 13(1), 11-19. [Link]

-

Drew, M. G., & Rao, C. N. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 118-126. [Link]

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

-

Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1537-1562. [Link]

-

Zhang, Y., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(18), 3298. [Link]

-

Berndt, J. D., et al. (2010). The p110 delta crystal structure: towards a function-specific PI3K inhibitor. Nature Chemical Biology, 6(2), 117-124. [Link]

-

Kenakin, T. (2017). Biased ligands: pathway validation for novel GPCR therapeutics. Biochemical Pharmacology, 142, 1-9. [Link]

-

Fabre, C., et al. (2005). The PRK-1-related kinase PRK-1 is a novel Akt-independent downstream effector of PI3-kinase. The EMBO Journal, 24(1), 196-207. [Link]

-

Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]

-

Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Retrieved from [Link]

-

Basit, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(16), 2357-2384. [Link]

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

-

ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode... [Image]. Retrieved from [Link]

-

Roth, B. L. (2011). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 80(4), 577-580. [Link]

-

Zhang, X., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6205. [Link]

-

Basit, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). MDPI. [Link]

-

Zhang, H., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(4), bbae281. [Link]

-

Tyrosine Kinase Inhibitor. PubChem. [Link]

-

Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Chemanalyst. [Link]

-

Kenakin, T. (2017). Biased ligands: pathway validation for novel GPCR therapeutics. PubMed. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. [Link]

-

Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 3-(2-Morpholin-4-ylethoxy)aniline: A Keystone for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for the study of 3-(2-Morpholin-4-ylethoxy)aniline, a molecule of significant interest in medicinal chemistry and materials science. By leveraging advanced computational methodologies, we can unlock a deeper understanding of its structural, electronic, and spectroscopic properties, thereby accelerating its potential application in novel drug development and functional material design. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to apply theoretical chemistry to predict and understand molecular behavior.

Introduction: The Significance of this compound

This compound, with the chemical formula C12H18N2O2, is a fascinating molecule that synergistically combines the structural features of aniline and morpholine through an ethoxy bridge.[1] The aniline moiety is a well-established pharmacophore present in a wide array of bioactive compounds, while the morpholine ring is known to enhance solubility and metabolic stability, making it a valuable component in drug design.[1][2] The unique arrangement of these functional groups in this compound suggests a high potential for diverse biological activities, warranting a thorough investigation of its intrinsic molecular properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive approach to elucidate the intricate details of molecular systems.[3][4] By modeling the behavior of this compound at the quantum mechanical level, we can predict its three-dimensional structure, electronic charge distribution, and spectroscopic signatures. This knowledge is invaluable for understanding its reactivity, intermolecular interactions, and potential as a drug candidate.

Computational Methodology: A Validated Approach

The theoretical investigation of this compound would be conducted using a robust and widely accepted computational chemistry workflow. The primary method of choice is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size.[3][4]

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: The geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4] This functional has been shown to provide excellent results for the geometries of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the polarization functions (d,p) allow for more flexibility in the description of the electron density around the atoms.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the energy has converged to a minimum.

Caption: Frontier Molecular Orbitals.

Molecular Electrostatic Potential

The MEP map is predicted to show a region of high negative potential (red) around the oxygen and nitrogen atoms of the morpholine ring and the nitrogen atom of the aniline group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the aniline's amino group and the aromatic ring are expected to be regions of positive potential (blue), making them susceptible to nucleophilic attack.

Spectroscopic Characterization (Predicted)

Theoretical calculations can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum. Key predicted vibrational modes would include:

-

N-H stretching (aniline): ~3400-3500 cm⁻¹

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

C-O stretching (ether): ~1200-1250 cm⁻¹

-

C-N stretching (aniline): ~1300-1350 cm⁻¹

-

C-N stretching (morpholine): ~1100-1150 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted NMR spectra would provide a detailed map of the chemical environment of each proton and carbon atom in the molecule, aiding in its structural elucidation.

Applications in Drug Development

The theoretical insights gained from these studies have direct implications for the rational design of new drugs:

-

Structure-Activity Relationship (SAR) Studies: The optimized geometry and electronic properties can be used to build pharmacophore models and understand how the molecule interacts with biological targets.

-

Lead Optimization: By understanding the reactive sites from the MEP analysis, medicinal chemists can modify the molecule to improve its potency, selectivity, and pharmacokinetic properties. [1]* Drug Metabolism Prediction: The electron-rich and electron-poor regions can indicate potential sites of metabolic transformation.

Conclusion

The theoretical study of this compound provides a powerful and cost-effective approach to understanding its fundamental properties. The methodologies outlined in this guide offer a clear pathway for researchers to gain deep insights into the structure, reactivity, and spectroscopic signatures of this promising molecule. The predicted data serves as a valuable starting point for experimental investigations and will undoubtedly accelerate the development of new therapeutic agents and functional materials based on this versatile scaffold.

References

-

PubChem. 4-(2-Morpholinoethoxy)aniline. National Institutes of Health. [Link]

-

PubChem. 3-(Morpholin-4-yl)aniline. National Institutes of Health. [Link]

-

Wang, Y. et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

-

ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. [Link]

-

Sci-Hub. Density functional studies of aniline and substituted anilines. [Link]

-

European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]

-

Taylor & Francis Online. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

PubMed. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). [Link]

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

Sources

Foreword: The Imperative of Isomeric Precision in Drug Development

An In-depth Technical Guide to the Isomers of 3-(2-Morpholin-4-ylethoxy)aniline

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive analysis of the isomers of this compound, detailing their separation, characterization, and the critical importance of isomeric purity in a pharmaceutical context.

In the intricate landscape of medicinal chemistry, the seemingly subtle distinction between isomers can be the determining factor between a breakthrough therapeutic agent and a compound with an undesirable safety profile. The spatial arrangement of atoms dictates molecular interactions, receptor binding affinity, metabolic pathways, and ultimately, the pharmacological and toxicological outcomes. This guide serves as a detailed technical exploration of the isomers of this compound, a molecule featuring structural motifs of interest in drug discovery. As Senior Application Scientists, our goal is not merely to present protocols, but to illuminate the scientific rationale behind them, providing a robust framework for ensuring the isomeric integrity of candidate molecules. This document is structured to empower researchers with both the foundational knowledge and the practical, field-proven methodologies required to navigate the challenges of isomer analysis.

The Isomeric Landscape of (2-Morpholin-4-ylethoxy)aniline

The molecular structure of this compound, with its substituted aniline core, presents a clear case for positional isomerism. The primary isomers of concern are defined by the substitution pattern of the morpholinoethoxy group on the aniline ring: ortho, meta, and para.

The target compound is the meta-isomer (3-substituted). However, synthetic routes may inadvertently yield the ortho (2-substituted) and para (4-substituted) isomers as process-related impurities.[1] It is noteworthy that the parent structure of this compound does not contain any chiral centers, which are carbon atoms attached to four different substituents.[2] Therefore, the primary analytical challenge lies in the separation and identification of these positional isomers, not stereoisomers (enantiomers or diastereomers).

Caption: Structural relationship of the primary positional isomers.

The Scientific Rationale: Why Isomeric Purity is Non-Negotiable

The differentiation of positional isomers is a critical step in drug development for several fundamental reasons:

-

Differential Pharmacology: The position of the morpholinoethoxy substituent directly influences the molecule's electronic distribution, polarity, and steric profile. These changes can dramatically alter how the molecule interacts with its biological target, leading to significant variations in efficacy and potency among isomers. Morpholine derivatives are known to exhibit a wide array of pharmacological activities, and these effects are often highly structure-dependent.[3][4][5]

-

Distinct Metabolic Fates: The location of the substituent can expose or mask sites for metabolic enzymes (e.g., Cytochrome P450s), leading to different metabolites, clearance rates, and pharmacokinetic profiles for each isomer.

-

Varying Toxicological Profiles: Both aniline and morpholine moieties carry their own toxicological considerations.[6] Aniline derivatives can pose toxicity risks, while morpholine has the potential for in-vivo conversion to the carcinogen N-nitrosomorpholine.[7] It is plausible that one positional isomer could be more susceptible to this N-nitrosation or exhibit a higher intrinsic toxicity than another.

Therefore, a failure to control isomeric purity is a failure to control the safety and efficacy of the final active pharmaceutical ingredient (API).

A Validated Workflow for Isomer Resolution and Identification

A multi-modal analytical approach is essential for the unambiguous separation and characterization of the ortho-, meta-, and para-isomers. The workflow below integrates chromatographic separation with definitive spectroscopic identification.

Caption: Integrated workflow for isomer separation and identification.

Protocol: High-Performance Liquid Chromatography (HPLC) Separation

Reversed-phase HPLC is the cornerstone for separating these isomers, leveraging subtle differences in their polarity.

Experimental Protocol: RP-HPLC

-

Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) or UV detector, and preferably coupled to a mass spectrometer (LC-MS).

-

Column Selection: A phenyl-hexyl or a standard C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade)

-

Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

-

Trustworthiness: The use of a volatile acid like formic acid is crucial. It ensures consistent protonation of the basic aniline and morpholine nitrogens, leading to sharp, symmetrical peak shapes and making the method compatible with positive-ion mode mass spectrometry.

-

-

Gradient Elution Program:

-

Time (min) | %B

-

--- | ---

-

0.0 | 10

-

15.0 | 50

-

17.0 | 95

-

19.0 | 95

-

19.1 | 10

-

22.0 | 10

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C (Maintaining a stable temperature is critical for reproducible retention times).

-

Detection:

-

UV/PDA: Monitor at 254 nm and collect spectra from 200-400 nm to check for peak purity.

-

MS (ESI+): Scan for the protonated molecular ion [M+H]⁺.

-

Protocol: Spectroscopic Characterization

Following separation, each isomer must be definitively identified.

Mass Spectrometry (MS)

While all isomers will exhibit the same mass, high-resolution MS confirms the elemental composition. Tandem MS (MS/MS) can be invaluable, as the fragmentation patterns may differ slightly due to the substituent's position influencing bond stabilities.[10][11][12] Distinguishing positional isomers by MS alone can be challenging, but it provides crucial confirmation of the molecular weight of the separated peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for distinguishing positional isomers of substituted aromatic rings.[13][14] The chemical shifts and, more importantly, the coupling patterns of the protons on the aniline ring provide a unique fingerprint for each isomer.

Protocol: ¹H NMR Sample Preparation & Analysis

-

Isolate each isomer fraction from the HPLC and thoroughly remove the mobile phase solvents under vacuum.

-

Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analyze the aromatic region (typically ~6.5-7.5 ppm) for characteristic splitting patterns.

Data Summary: Expected ¹H NMR Aromatic Patterns

| Isomer | Substitution | Expected Aromatic Splitting Pattern | Rationale |

| ortho- | 1,2-disubstituted | Four distinct and complex multiplets. | All four aromatic protons are in unique chemical environments and couple with their neighbors. |

| meta- | 1,3-disubstituted | Four distinct signals, potentially appearing as a singlet, a triplet, and two doublets (or variations thereof). | The proton between the two substituents has a unique environment, as do the other three protons. |

| para- | 1,4-disubstituted | Two symmetrical doublets (an AA'BB' system). | Due to the molecule's symmetry, there are only two unique proton environments on the ring, each coupling with the other. |

This clear difference in the NMR spectrum provides an irrefutable method for assigning the correct structure to each chromatographically separated peak.

Conclusion: A Commitment to Scientific Rigor

The analysis of this compound and its positional isomers exemplifies a core principle of pharmaceutical development: absolute certainty in molecular structure is a prerequisite for safety and efficacy. The integrated workflow presented in this guide, combining high-resolution HPLC for separation and definitive NMR spectroscopy for identification, provides a self-validating system for ensuring isomeric purity. By understanding the "why" behind each experimental choice—from mobile phase additives to the selection of spectroscopic techniques—research teams can confidently control for isomeric impurities, thereby de-risking their development programs and upholding the highest standards of scientific integrity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

-

MicroSolv Technology Corporation (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

-

Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

World Health Organization (1999). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]

-

Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

-

Proulx, P., & Reuben, J. (1981). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. [Link]

-

Li, A., et al. (2018). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry. [Link]

-

Zotou, A., & Karayannis, M. (2000). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono- and Di-substituted Anilines and Phenols on an R,S-Hydroxypropyl Ether β-Cyclodextrin Column. ResearchGate. [Link]

-

Chromatography Forum (2017). separation of positional isomers. [Link]

-

Spyraki, C., et al. (1980). Pharmacological activity of new derivatives of morphine. PubMed. [Link]

-

ResearchGate (n.d.). NMR Spectra of Anilines. [Link]

-

Health Canada (2021). Hazardous substance assessment – Morpholine. Canada.ca. [Link]

-

Taylor & Francis Online (2000). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. [Link]

-

Royal Society of Chemistry (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

-

ResearchGate (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

-

Khan Academy (n.d.). Chiral carbon & chiral drugs | Stereochemistry. [Link]

-

Royal Society of Chemistry (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]

-

ResearchGate (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Waters Corporation (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

- Google Patents (n.d.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141274157, 2-(3-morpholin-4-yl-2H-thiophen-3-yl)aniline. PubChem. [Link]

- Google Patents (n.d.).

-

Tsybin, Y. O., et al. (2015). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Analytical Chemistry. [Link]

-

International Programme on Chemical Safety (1995). Morpholine (HSG 92, 1995). Inchem.org. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772589, 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. PubChem. [Link]

-

ResearchGate (2015). Identification of Position Isomers by Energy-Resolved Mass Spectrometry. [Link]

-

Royal Society of Chemistry (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 847768, 3-(Morpholin-4-yl)aniline. PubChem. [Link]

-

ResearchGate (2019). How to separate isomers by Normal phase HPLC? [Link]

-

ResearchGate (2016). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

-

Royal Society of Chemistry (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

- Google Patents (n.d.). US2566097A - 2-(3:4-dihydroxyphenyl)

-

YouTube (2020). Naming Aniline Derivatives. [Link]

-

MDPI (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

Chemistry Stack Exchange (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? [Link]

-

National Center for Biotechnology Information (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity of new derivatives of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 112677-72-2: this compound [cymitquimica.com]

- 7. Morpholine (HSG 92, 1995) [inchem.org]

- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lcms.cz [lcms.cz]

- 12. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of 3-(2-Morpholin-4-ylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

3-(2-Morpholin-4-ylethoxy)aniline is a bifunctional organic molecule incorporating an aromatic amine and a morpholine ether moiety.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and materials science, where the morpholine group can enhance pharmacological properties and the aniline core provides a versatile scaffold for further chemical modifications.[1] Ensuring the high purity of this compound is paramount for its successful application in research and development, as impurities can lead to ambiguous experimental results, side reactions, and potential toxicity in drug candidates.

This comprehensive guide provides a detailed exploration of the principles and practical protocols for the purification of this compound. The methodologies described herein are designed to be adaptable and are grounded in the fundamental physicochemical properties of the target molecule.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. Key characteristics of this compound that inform the purification approach are summarized below.

| Property | Value/Characteristic | Implication for Purification |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 222.29 g/mol | Useful for analytical calculations. |

| Appearance | Yellow to Brown Solid | The color can be an initial indicator of purity. |

| Basicity | Contains two basic nitrogen atoms: the aniline nitrogen (weaker base) and the morpholine nitrogen (stronger, aliphatic amine-like). | This dual basicity is the cornerstone of the acid-base extraction strategy. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in non-polar solvents (e.g., hexanes, heptane) and water.[2] | Guides the selection of solvents for recrystallization and chromatography. |

| Potential Impurities | Starting materials (e.g., 3-aminophenol, 4-(2-chloroethyl)morpholine), over-alkylated byproducts, and degradation products. | The purification strategy must be designed to effectively remove these potential contaminants. |

Purification Strategy: A Multi-pronged Approach

A robust purification workflow for this compound typically involves a combination of techniques to remove a broad spectrum of impurities. The recommended strategy leverages the compound's basicity and polarity.

Sources

An Application Note: A Comprehensive Protocol for the NMR Analysis of 3-(2-Morpholin-4-ylethoxy)aniline

Abstract

This application note provides a detailed, field-proven protocol for the Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Morpholin-4-ylethoxy)aniline (CAS: 112677-72-2). This compound is a valuable building block in medicinal chemistry and materials science, characterized by its aniline, ether, and morpholine functionalities.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide, designed for researchers, scientists, and drug development professionals, outlines a systematic approach from sample preparation to spectral acquisition and interpretation. It emphasizes the rationale behind experimental choices to ensure data of the highest quality and integrity, and includes protocols for ¹H NMR, ¹³C NMR, and common 2D NMR experiments for unambiguous chemical structure verification.

Introduction and Scientific Rationale

This compound incorporates three key pharmacophoric and structural motifs: a primary aromatic amine (aniline), a flexible ether linkage, and a saturated heterocycle (morpholine). This combination of features makes it a versatile intermediate in the synthesis of complex target molecules.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural analysis of such organic molecules. It provides precise information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (J-coupling), and their proximity in space (Nuclear Overhauser Effect).[3] A robust and reproducible NMR protocol is therefore not merely a characterization step but a foundational pillar of quality control, ensuring the identity and purity of the material before its use in further synthetic steps or biological assays.

This document provides a self-validating system for NMR analysis, ensuring that the generated data is both accurate and reliable.

Molecular Structure:

Key Properties:

| Property | Value |

| CAS Number | 112677-72-2 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

Experimental Protocol: From Sample to Spectrum

This section details the complete workflow for acquiring high-quality NMR data. The causality behind each step is explained to empower the researcher to adapt the protocol as needed while maintaining data integrity.

Materials and Equipment

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Internal Standard (optional): Tetramethylsilane (TMS), often pre-added to commercial deuterated solvents.[4]

-

5 mm NMR tubes of good quality (e.g., Wilmad, Norell).[5] Do not use scratched or chipped tubes as they can degrade shimming performance.

-

Pasteur pipettes and bulbs

-

Glass wool or a small cotton plug for filtration

-

Vials and microspatula

Equipment:

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Workflow for Sample Preparation and Analysis

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Step-by-Step Sample Preparation Protocol

-

Weighing the Sample:

-

For a standard ¹H NMR spectrum, weigh approximately 10-20 mg of this compound into a clean, dry vial.[6]

-

For a ¹³C NMR spectrum, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time; aim for 20-50 mg.[7]

-

Rationale: While ¹H NMR is highly sensitive, ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring more sample.[6]

-

-

Solvent Selection and Dissolution:

-

Add approximately 0.6 mL of a suitable deuterated solvent to the vial.

-

Chloroform-d (CDCl₃): A good first choice for many organic molecules. It is relatively non-polar.

-

DMSO-d₆: Use if the compound has poor solubility in CDCl₃. DMSO-d₆ is highly polar and is excellent for observing exchangeable protons like those in the -NH₂ group, which appear as a sharp, well-defined signal. In CDCl₃, these signals can be very broad or even exchange with trace water.

-

Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.[5]

-

-

Homogenization:

-

Cap the vial and vortex for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous. Inhomogeneous samples lead to poor shimming and broadened spectral lines.[6]

-

-

Filtration and Transfer:

-

Place a small plug of glass wool into a Pasteur pipette.

-

Transfer the solution from the vial through the filter pipette into the NMR tube.

-

Rationale: This step is critical. It removes any microscopic solid particles (dust, undissolved sample) that severely distort the magnetic field homogeneity, resulting in poor spectral resolution that cannot be corrected by shimming.[5]

-

NMR Data Acquisition Parameters

The following are standard starting parameters for a 400 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiments with a 30° pulse angle to allow for faster relaxation and shorter experiment times. |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Covers the entire expected chemical shift range for organic molecules. |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds | Determines digital resolution. Longer is better but increases experiment time. |

| Relaxation Delay (d1) | 2 seconds | 2 seconds | Time allowed for nuclear spins to return to equilibrium before the next pulse. |

| Number of Scans | 8-16 | 1024 or more | ¹H requires few scans due to high sensitivity. ¹³C requires many scans to build up signal. |

For 2D NMR (if required):

-

COSY (Correlation Spectroscopy): Use to identify proton-proton (¹H-¹H) spin-spin coupling networks. This is invaluable for tracing the connectivity within the ethoxy chain and the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This is the most effective way to assign carbon signals by linking them to their attached, pre-assigned protons.[8]

Data Analysis and Structural Interpretation

Predicted ¹H and ¹³C Chemical Shifts

The following table provides predicted chemical shifts for this compound. These values are estimated based on the analysis of its constituent fragments (aniline, morpholine, and ether linkage) and are intended as a guide for spectral assignment.[3][9] Actual values may vary slightly based on solvent and concentration.

Table of Predicted NMR Data:

| Atom(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale / Notes |

| H-2 | ~6.25, t, 1H | 102.0 | Shielded by two strong electron-donating groups (-NH₂, -OR). Appears as a triplet (t) due to coupling with H-4 and H-6. |

| H-4 | ~6.30, dd, 1H | 107.5 | Ortho to -NH₂, meta to -OR. Appears as a doublet of doublets (dd). |

| H-5 | ~7.05, t, 1H | 130.5 | Meta to both groups, least shielded aromatic proton. Appears as a triplet. |

| H-6 | ~6.35, dd, 1H | 108.0 | Ortho to -OR, meta to -NH₂. |

| -NH₂ | 3.5 - 5.0, br s, 2H | N/A | Chemical shift is highly variable. Signal is a broad singlet (br s). |

| H-7 | ~4.10, t, 2H | 66.5 | Deshielded by adjacent aromatic ring and oxygen atom. |

| H-8 | ~2.80, t, 2H | 58.0 | Adjacent to the morpholine nitrogen. |

| H-9, H-13 | ~3.75, t, 4H | 67.0 | Morpholine protons adjacent to oxygen, deshielded.[3][8] |

| H-10, H-12 | ~2.55, t, 4H | 54.0 | Morpholine protons adjacent to the substituted nitrogen.[3] |

| C-1 | N/A | 148.0 | Aromatic carbon attached to the amine group. |

| C-3 | N/A | 160.0 | Aromatic carbon attached to the ether oxygen, most deshielded. |

| C-11 | N/A | N/A | Nitrogen atom. |

A Systematic Approach to Spectral Assignment

-

Identify Solvent and TMS: Locate the residual solvent peak (e.g., 7.26 ppm for CDCl₃, 2.50 ppm for DMSO-d₆) and the TMS signal at 0 ppm.

-

Assign Aliphatic Protons:

-

Locate the four distinct triplets in the aliphatic region (2.5 - 4.2 ppm).

-

The two downfield signals (~4.10 and ~3.75 ppm) correspond to protons on carbons next to oxygen (H-7 and H-9/13).

-

The two upfield signals (~2.80 and ~2.55 ppm) correspond to protons on carbons next to nitrogen (H-8 and H-10/12).

-

A COSY spectrum will confirm the H-7/H-8 and H-9/H-10 (and H-12/13) couplings.

-

-

Assign Aromatic Protons:

-

Analyze the region from 6.0 to 7.5 ppm. Expect four distinct signals with a total integration of 4H.

-

The most upfield signal (~6.25 ppm) is likely H-2, located between the two electron-donating groups.

-

The most downfield signal (~7.05 ppm) is likely H-5.

-

COSY data will reveal the coupling patterns between these protons.

-

-

Assign Amine Protons: Identify the broad singlet corresponding to the -NH₂ group. Its integration should be 2H.

-

Assign Carbons using HSQC: Use the HSQC spectrum to correlate each proton signal with its attached carbon, allowing for the direct and unambiguous assignment of all protonated carbons. Quaternary carbons (C-1, C-3) will be absent from the HSQC and can be assigned based on expected chemical shifts.

Ensuring Data Trustworthiness and Integrity

A protocol is only as reliable as its validation system.

-